molecular formula C7H14N2O4 B13897693 Ala-Thr

Ala-Thr

Cat. No.: B13897693
M. Wt: 190.20 g/mol
InChI Key: BUQICHWNXBIBOG-UHFFFAOYSA-N
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Description

. This compound is a small peptide that plays a significant role in various biological processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ala-Thr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In this process, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of dipeptides like this compound often involves enzymatic methods, such as using nonribosomal peptide synthetases or amino acid ligases. These methods are advantageous due to their high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ala-Thr undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine’s hydroxyl group results in a keto group, while reduction of this keto group regenerates the hydroxyl group .

Scientific Research Applications

Ala-Thr has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ala-Thr involves its interaction with specific molecular targets and pathways. For instance, it can participate in hydrogen bonding and hydrophobic interactions, influencing protein folding and stability. The dipeptide can also act as a substrate for enzymes involved in peptide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl group in threonine, which allows for additional hydrogen bonding and interactions compared to other dipeptides. This property can influence the compound’s stability and reactivity in various biochemical contexts .

Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQICHWNXBIBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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